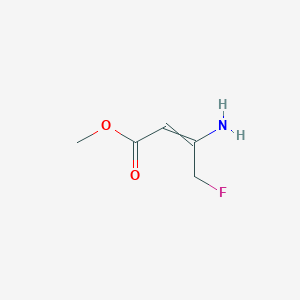

Methyl 3-amino-4-fluoro-2-butenoate

Description

Significance of Fluorinated Organic Molecules in Contemporary Synthetic Chemistry and Materials Science

The introduction of fluorine into organic molecules has a profound impact on their physical, chemical, and biological properties. numberanalytics.comnih.gov Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric alteration. tcichemicals.com This substitution can drastically alter a molecule's polarity, lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.comnih.govnumberanalytics.com Consequently, organofluorine compounds are integral to numerous applications, including the development of pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers. numberanalytics.comwikipedia.orgworktribe.com In medicine, the incorporation of fluorine is a common strategy to enhance drug efficacy and bioavailability, with fluorinated compounds found in anticancer agents, antibiotics, and antidepressants. numberanalytics.comnih.govtaylorandfrancis.com The high strength of the carbon-fluorine bond also imparts exceptional thermal and chemical stability, a property exploited in materials like Polytetrafluoroethylene (PTFE). worktribe.comtaylorandfrancis.com

Overview of Enaminone Chemical Structures, Electronic Properties, and Reactivity Patterns

Enaminones are a class of organic compounds characterized by an amino group conjugated to a carbonyl group through a carbon-carbon double bond (N-C=C-C=O). researchgate.net This arrangement creates a vinylogous amide system, where electron density is delocalized across the functional group. researchgate.net This electronic delocalization imparts a dual reactivity to enaminones; they can act as nucleophiles at the α-carbon and the nitrogen atom, and as electrophiles at the β-carbon and the carbonyl carbon. researchgate.net This ambident reactivity makes enaminones highly versatile intermediates in organic synthesis, particularly for the construction of various heterocyclic compounds. researchgate.netsioc-journal.cn The stability of enaminones is often enhanced by the potential for intramolecular hydrogen bonding between the amino proton and the carbonyl oxygen, forming a stable six-membered pseudo-ring. researchgate.net

Role of α,β-Unsaturated Esters as Versatile Building Blocks in Organic Synthesis

α,β-Unsaturated esters are a fundamental class of compounds in organic synthesis, featuring an ester group conjugated with a carbon-carbon double bond. fiveable.mewikipedia.org This conjugation renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity pattern known as vinylogous. wikipedia.org They are classic Michael acceptors, readily undergoing conjugate additions with a wide range of nucleophiles. fiveable.mepressbooks.pub Furthermore, the double bond can participate in various cycloaddition reactions. The electron-withdrawing nature of the ester group activates the double bond for these reactions and stabilizes intermediates. fiveable.me Due to their versatile reactivity, α,β-unsaturated esters are pivotal starting materials and intermediates in the synthesis of more complex molecules. fiveable.mersc.org

Unique Chemical Features and Research Interest Arising from the Synergistic Combination of Fluoro, Amino, and α,β-Unsaturated Ester Moieties in Methyl 3-amino-4-fluoro-2-butenoate

This compound is a molecule where the distinct properties of a fluoro group, an enamine, and an α,β-unsaturated ester converge. The presence of the highly electronegative fluorine atom at the 4-position is expected to significantly influence the electronic distribution throughout the conjugated system. This inductive electron withdrawal can enhance the electrophilicity of the β-carbon, potentially modifying its reactivity towards nucleophiles compared to non-fluorinated analogs.

The enamine portion (amino group at C-3) introduces a nucleophilic center and the capacity for hydrogen bonding. The interplay between the electron-donating amino group and the electron-withdrawing ester and fluoro groups creates a push-pull system that can lead to unique spectroscopic and reactive properties. Research on similar fluorinated β-aminocrotonate esters has shown that fluorination can impact the strength of intramolecular hydrogen bonds and the degree of π-electron delocalization.

The combination of these functionalities in a single, relatively simple molecule makes this compound a subject of research interest. It serves as a valuable scaffold for synthesizing more complex fluorinated organic molecules and as a model system for studying the intricate electronic and steric effects that arise from the synergistic interaction of these powerful functional groups. nih.gov While specific research on this compound itself is not extensively documented in publicly available literature, its structure suggests significant potential as a versatile building block in synthetic and medicinal chemistry.

| Property | Data |

| Molecular Formula | C₅H₈FNO₂ |

| Canonical SMILES | COC(=O)C=C(C(F))N |

| Compound Name | This compound |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-4-fluorobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c1-9-5(8)2-4(7)3-6/h2H,3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKBJKAOJUUUET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(CF)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201239270 | |

| Record name | 2-Butenoic acid, 3-amino-4-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201239270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95399-97-6 | |

| Record name | 2-Butenoic acid, 3-amino-4-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95399-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 3-amino-4-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201239270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of Methyl 3 Amino 4 Fluoro 2 Butenoate

Nucleophilic Reactions at the Carbonyl, Vinylic, and Fluorine-Bearing Positions

The electron-withdrawing nature of the ester and the fluorine atom influences the electron density across the molecule, making several positions susceptible to nucleophilic attack.

Michael Additions and Conjugate Reactions

The enaminone moiety in methyl 3-amino-4-fluoro-2-butenoate makes it an excellent candidate for Michael additions, a type of conjugate addition. masterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. libretexts.org The general mechanism involves the attack of a soft nucleophile, such as an enolate, on the electron-deficient β-carbon. masterorganicchemistry.comyoutube.com This type of reaction, also known as 1,4-addition, is a powerful tool for carbon-carbon bond formation. libretexts.org

The key steps in a Michael addition are:

Formation of a nucleophile (the Michael donor). youtube.com

Nucleophilic attack at the β-carbon of the α,β-unsaturated compound (the Michael acceptor). youtube.com

Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

The success of a Michael addition often depends on the nature of the nucleophile. Soft nucleophiles, which are typically large and have diffuse orbitals, favor conjugate addition. youtube.com In the context of this compound, the fluorine atom at the 4-position can influence the regioselectivity of the attack. Research on similar fluorinated compounds has shown that the presence of fluorine can enhance the electrophilicity of the β-carbon, thus promoting conjugate addition.

| Reactant | Nucleophile (Michael Donor) | Product Type | Reference |

| α,β-Unsaturated Ketone | Enolate | 1,5-Dicarbonyl Compound | youtube.com |

| α-Fluoro-α-nitro ester | Nitroalkene | α-Fluoro-α-amino ester precursor | rsc.org |

Cycloaddition Reactions (e.g., [3+2], [4+2] involving the enaminone moiety)

The double bond within the enaminone system of this compound can participate in cycloaddition reactions. These reactions are valuable for the synthesis of cyclic and heterocyclic compounds.

[3+2] Cycloadditions: These reactions involve a three-atom component and a two-atom component to form a five-membered ring. In the case of this compound, the double bond can act as the two-atom component (dipolarophile). It can react with various 1,3-dipoles, such as azomethine ylides, to form fluorinated pyrrolidines. researchgate.net The reaction of diethyl 2-fluoromaleate with azomethine ylides serves as a pertinent example of this type of transformation, yielding ring-fluorinated heterocycles. researchgate.net

[4+2] Cycloadditions: Also known as the Diels-Alder reaction, this involves a four-atom component (a conjugated diene) and a two-atom component (a dienophile). 3-Fluorobutenone, a structurally related compound, has been shown to react as a dienophile with various dienes to produce cycloaddition products. researchgate.net This suggests that this compound could similarly act as a dienophile, where the electron-withdrawing ester group would activate the double bond for reaction.

| Reaction Type | Reactants | Product | Reference |

| [3+2] Cycloaddition | Diethyl 2-fluoromaleate, Azomethine ylide | Ring-fluorinated heterocycle | researchgate.net |

| [4+2] Cycloaddition | 3-Fluorobutenone, Diene | Cycloaddition product | researchgate.net |

Reactions with Organometallic Reagents

Organometallic reagents are potent nucleophiles that can react with the electrophilic centers of this compound. msu.edu The mode of addition, either direct (1,2-addition) to the carbonyl group or conjugate (1,4-addition) to the β-carbon, is highly dependent on the nature of the organometallic reagent. libretexts.org

Hard organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), typically favor 1,2-addition to the carbonyl group due to the highly polarized carbon-metal bond. masterorganicchemistry.com This would lead to the formation of a tertiary alcohol after workup.

In contrast, softer organometallic reagents, like organocuprates (R₂CuLi), are known to favor 1,4-conjugate addition. masterorganicchemistry.com The reaction of an organocuprate with this compound would result in the addition of the R group to the β-carbon, leading to a β-substituted product after enolate quenching.

| Organometallic Reagent | Type of Addition | Expected Product with α,β-Unsaturated Carbonyl | Reference |

| Grignard Reagent (RMgX) | 1,2-Addition (Direct) | Tertiary Alcohol | masterorganicchemistry.com |

| Organolithium Reagent (RLi) | 1,2-Addition (Direct) | Tertiary Alcohol | masterorganicchemistry.com |

| Organocuprate (R₂CuLi) | 1,4-Addition (Conjugate) | β-Substituted Carbonyl Compound | masterorganicchemistry.com |

Electrophilic Reactions on the Amino Group and α-Carbon

The nitrogen atom of the amino group and the α-carbon of the enaminone system possess nucleophilic character and can undergo reactions with various electrophiles.

N-Alkylation, Acylation, and Sulfonylation

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and susceptible to reactions with electrophiles.

N-Alkylation: This involves the reaction with alkyl halides or other alkylating agents. For instance, N-methylation of a cyclic sulfamidate, a related nitrogen-containing compound, has been achieved using dimethyl sulfate (B86663) and sodium hydride. nih.gov

N-Acylation: The amino group can be acylated using acyl chlorides or anhydrides. This reaction is a common method for the protection of amino groups or for the synthesis of amides.

N-Sulfonylation: Reaction with sulfonyl chlorides leads to the formation of sulfonamides. For example, the reaction of an amino-protected cyclopentane (B165970) derivative with trifluoromethanesulfonic anhydride (B1165640) in the presence of pyridine (B92270) yields a sulfonated product.

| Reaction Type | Reagent | Product Type | Example Reference |

| N-Alkylation | Dimethyl sulfate, Sodium hydride | N-Methylated amine | nih.gov |

| N-Acylation | Acyl chloride/anhydride | Amide | General Knowledge |

| N-Sulfonylation | Trifluoromethanesulfonic anhydride, Pyridine | Sulfonamide |

Halogenation of the Vinylic System

While the vinylic system is generally electron-rich due to the amino group, electrophilic halogenation at the α-carbon is a plausible transformation. The reaction would likely proceed via an electrophilic addition mechanism, with the regioselectivity being influenced by the electronic effects of the substituents. Research on the reaction of 3-fluorobutenone with aryl triazenes in the presence of zinc iodide resulted in the formation of 4-aryl-3-fluoro-3-iodo-2-butanones, indicating that halogenation of a similar system is possible. researchgate.net

Pericyclic Reactions and Rearrangements Involving the Butenoate Scaffold

Pericyclic reactions, which involve a concerted reorganization of bonding electron pairs within a cyclic transition state, represent a significant class of transformations for the butenoate scaffold. msu.edu These reactions, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are often stereospecific and provide powerful methods for constructing complex molecular architectures. msu.edu

While specific studies on this compound in pericyclic reactions are not extensively documented in the provided search results, the general principles of butenoate reactivity can be inferred. The electron-donating amino group and the electron-withdrawing ester and fluoro groups create a polarized π-system, influencing its reactivity in cycloaddition reactions such as the Diels-Alder reaction. For instance, the butenoate could act as a dienophile, reacting with a diene in a [4+2] cycloaddition to form a six-membered ring. The stereochemical outcome of such reactions would be governed by the suprafacial or antarafacial nature of the process. msu.edu

Sigmatropic rearrangements, involving the migration of a σ-bond across a π-system, are also plausible. msu.edu For example, a acs.orgacs.org-sigmatropic rearrangement, analogous to the Cope or Claisen rearrangements, could occur under thermal or catalytic conditions, leading to a constitutional isomer of the original butenoate. The presence of the fluorine atom could influence the activation energy and regioselectivity of these rearrangements.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and developing new synthetic methods.

Kinetic studies provide quantitative data on reaction rates, which can elucidate the reaction mechanism, identify the rate-determining step, and reveal the influence of various factors such as substrate structure, catalyst, and reaction conditions. nih.govmdpi.com

While specific kinetic studies on reactions involving this compound were not found in the search results, the principles of kinetic analysis can be applied to its transformations. For instance, in transition metal-catalyzed cross-coupling reactions, kinetic studies can help to determine the order of the reaction with respect to each component (substrate, catalyst, etc.), providing insights into the elementary steps of the catalytic cycle. youtube.com

In electrophilic fluorination reactions of related systems, kinetic studies have been used to establish the reaction mechanism and to quantify the reactivity of different fluorinating agents. nih.gov Similarly, the kinetics of gas-phase reactions of fluorine-containing compounds have been investigated to understand their atmospheric chemistry. researchgate.net Such studies on the reactions of this compound would be valuable for understanding its reactivity profile. For example, relative rate studies could be used to compare its reactivity to other similar compounds. nih.gov

Isotopic Labeling Experiments to Elucidate Pathways

Isotopic labeling is a powerful technique to unravel the mechanistic intricacies of chemical reactions by tracing the fate of atoms throughout a transformation. In the study of this compound, while specific experimental data is not extensively documented in publicly available literature, we can hypothesize the application of isotopic labeling based on well-established principles and studies of analogous β-enaminoester systems. Such experiments would be crucial in definitively elucidating the reaction pathways for its formation and subsequent reactions.

The primary route to β-enaminoesters involves the condensation of a β-ketoester with an amine. For this compound, this would typically involve the reaction of a methyl 4-fluoroacetoacetate precursor with an amino source. Isotopic labeling can provide unambiguous evidence for the proposed mechanism, which is believed to proceed through a hemiaminal intermediate followed by dehydration.

Hypothetical Isotopic Labeling Studies:

¹⁵N-Labeling: By using an ¹⁵N-labeled amine (e.g., ¹⁵NH₃), the course of the nitrogen atom can be meticulously followed. ¹⁵N NMR spectroscopy would allow for the direct observation of the nitrogenous intermediates. The initial formation of the ¹⁵N-labeled hemiaminal would be evidenced by a characteristic shift in the ¹⁵N NMR spectrum. Subsequent dehydration to form the final ¹⁵N-labeled enaminoester would result in a further change in the chemical environment of the nitrogen, providing concrete evidence for the proposed pathway. Furthermore, ¹H-¹⁵N and ¹³C-¹⁵N coupling constants in the final product can confirm the position of the nitrogen atom and provide insights into the C-N bond characteristics.

¹³C-Labeling: The carbonyl and α-carbons of the methyl 4-fluoroacetoacetate precursor are key positions for ¹³C labeling.

Labeling the C2 carbonyl group (C=O) with ¹³C would enable the tracking of this carbon throughout the reaction. In the final enaminoester, this carbon becomes part of the ester carbonyl group. Monitoring its ¹³C NMR chemical shift would confirm that it does not participate directly in the condensation reaction.

Labeling the C3 carbon (the methylene (B1212753) group adjacent to the fluorine) with ¹³C would be particularly informative. This carbon becomes the β-carbon of the enamine. Following its signal would help to understand the electronic changes occurring at this position during the reaction.

Deuterium (²H) Labeling: Deuterium labeling of the solvent or specific positions on the reactants can provide insights into proton transfer steps and kinetic isotope effects. For instance, conducting the reaction in a deuterated solvent (e.g., D₂O or MeOD) could help determine the role of the solvent in the protonation and deprotonation steps of the hemiaminal intermediate.

The data from these hypothetical labeling experiments could be compiled to provide a comprehensive picture of the reaction mechanism.

Table 1: Hypothetical Isotopic Labeling Experiments and Expected Outcomes

| Labeled Precursor | Isotope | Analytical Technique | Expected Observations and Insights |

| Ammonia (B1221849) | ¹⁵N | ¹⁵N NMR, ¹H-¹⁵N HSQC | Direct observation of ¹⁵N-hemiaminal intermediate; Confirmation of nitrogen's position in the final product; Elucidation of C-N bond formation. |

| Methyl 4-fluoroacetoacetate | ¹³C at C2 (ester carbonyl) | ¹³C NMR | Confirmation that the ester carbonyl is a spectator in the condensation. |

| Methyl 4-fluoroacetoacetate | ¹³C at C3 (methylene) | ¹³C NMR | Monitoring electronic changes at the β-carbon during enamine formation. |

| Solvent | ²H | Kinetic Studies, NMR | Elucidation of proton transfer steps and kinetic isotope effects. |

Such studies, by providing detailed atomic-level information, are indispensable for a complete understanding of the chemical reactivity of this compound.

Isolation and Characterization of Reaction Intermediates

The elucidation of a reaction mechanism is significantly strengthened by the direct observation, isolation, and characterization of transient intermediates. In the synthesis and subsequent reactions of this compound, several intermediates can be postulated based on the general reactivity of β-enaminoesters and related fluorinated compounds. While stable isolation can be challenging due to their transient nature, modern spectroscopic techniques and carefully controlled reaction conditions can enable their characterization.

Plausible Intermediates in the Synthesis of this compound:

The formation of this compound from a methyl 4-fluoroacetoacetate precursor and an amine is expected to proceed through a hemiaminal (or carbinolamine) intermediate . This intermediate is formed by the nucleophilic attack of the amine on the ketone carbonyl of the β-ketoester. These intermediates are often unstable and readily eliminate water to form the more stable enamine.

Characterization of the Hemiaminal Intermediate: Under carefully controlled, anhydrous conditions and at low temperatures, it might be possible to observe the hemiaminal intermediate.

NMR Spectroscopy: Low-temperature NMR spectroscopy is a primary tool for this purpose. The formation of the hemiaminal would be indicated by the appearance of a new set of signals in the ¹H and ¹³C NMR spectra. Specifically, the ketonic carbonyl signal of the starting material would be replaced by a signal corresponding to a tetrahedral carbon bonded to both a hydroxyl and an amino group (O-C-N).

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) under gentle conditions could potentially detect the protonated molecular ion of the hemiaminal intermediate.

Plausible Intermediates in Reactions of this compound:

The reactivity of the enamine functionality in this compound can lead to the formation of various intermediates, particularly in reactions with electrophiles.

Iminium Ion Intermediates: Protonation or alkylation of the enamine can lead to the formation of a more reactive iminium ion . In the case of reactions involving electrophilic fluorinating agents, a β-fluoroiminium cationic intermediate could be formed. Trapping this highly electrophilic intermediate with a nucleophile is a plausible reaction pathway.

Trapping Experiments: The presence of such transient intermediates can be inferred through trapping experiments. By introducing a potent nucleophile into the reaction mixture, a stable product resulting from the trapping of the iminium ion can be isolated and characterized, providing indirect evidence for the intermediate's existence.

Spectroscopic Characterization: Direct observation of iminium ions is often difficult. However, in some cases, they can be characterized by NMR spectroscopy in superacid media or by using advanced mass spectrometry techniques like tandem mass spectrometry (MS/MS) to analyze their fragmentation patterns.

β-Lactam Intermediates: In certain synthetic pathways aimed at producing fluorinated β-amino acids from enaminoesters, the formation of a β-lactam intermediate followed by ring-opening is a known strategy. While not a direct intermediate in the formation of the enaminoester itself, it represents a key intermediate in its potential synthetic transformations.

Isolation and Characterization: β-lactams are often stable enough to be isolated and fully characterized by standard techniques including NMR, IR, and X-ray crystallography. The characteristic carbonyl stretching frequency of the strained four-membered ring in the IR spectrum (typically >1730 cm⁻¹) is a key diagnostic feature.

Table 2: Characterization of Potential Reaction Intermediates

| Postulated Intermediate | Reaction Type | Potential Characterization Methods | Key Spectroscopic Signatures |

| Hemiaminal | Synthesis | Low-Temperature NMR, ESI-MS | Appearance of O-C-N signal in ¹³C NMR; Detection of [M+H]⁺ ion. |

| Iminium Ion | Electrophilic Addition | Trapping Experiments, NMR in superacid, Tandem MS | Characterization of trapped product; Observation of characteristic iminium ion signals in NMR. |

| β-Lactam | Synthetic Transformation | NMR, IR, X-ray Crystallography | High-frequency C=O stretch in IR (>1730 cm⁻¹); Confirmation of structure by X-ray. |

The successful isolation and characterization of these or other intermediates would provide invaluable, direct evidence for the mechanistic pathways governing the chemistry of this compound.

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Amino 4 Fluoro 2 Butenoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis for Structural Confirmation

One-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are fundamental for the initial structural verification of Methyl 3-amino-4-fluoro-2-butenoate. Each nucleus within the molecule resonates at a characteristic frequency, or chemical shift (δ), which is highly sensitive to its local electronic environment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methoxy (B1213986) protons, the vinyl proton, the methylene (B1212753) protons adjacent to the fluorine atom, and the amine protons. The integration of these signals would correspond to the number of protons in each group (3H, 1H, 2H, and 2H, respectively). The coupling of the vinyl proton to the adjacent methylene protons would result in a triplet, while the methylene protons would appear as a doublet of doublets due to coupling with both the vinyl proton and the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule: the carbonyl carbon of the ester, the two olefinic carbons, the methylene carbon, and the methoxy carbon. The chemical shifts of these carbons would provide evidence for the presence of the C=C double bond and the ester functionality.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. scholaris.ca A single resonance would be expected for the fluorine atom in this compound. Its chemical shift and coupling to the adjacent protons would definitively confirm the presence and position of the fluorine atom within the molecular structure.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| -OCH₃ | 3.6 - 3.8 | 50 - 55 | - |

| C=CH | 4.5 - 5.0 | 90 - 100 | - |

| -CH₂F | 4.8 - 5.2 (dt) | 80 - 85 (d) | -180 to -220 (t) |

| -NH₂ | 5.0 - 6.0 (br s) | - | - |

| C=O | - | 165 - 175 | - |

| C-NH₂ | - | 150 - 160 | - |

Note: The predicted chemical shift values are estimates and can vary based on solvent and other experimental conditions. 'dt' denotes a doublet of triplets, 'd' a doublet, and 't' a triplet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

While one-dimensional NMR provides information about the types of atoms present, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between them. researchgate.netsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, cross-peaks would be observed between the vinyl proton and the adjacent methylene protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms, for instance, linking the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu HMBC is invaluable for piecing together the molecular skeleton. For example, correlations would be expected from the methoxy protons to the carbonyl carbon and from the vinyl proton to the carbonyl carbon and the amino-bearing carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining stereochemistry. youtube.comresearchgate.net For this compound, NOE correlations could help to establish the E/Z configuration of the double bond by observing the spatial relationship between the vinyl proton and the amino group.

Dynamic NMR Studies for Conformational Analysis and Tautomerism

Molecules are not static entities, and dynamic NMR studies can provide insights into conformational changes and potential tautomeric equilibria. For this compound, the presence of an enamine moiety suggests the possibility of tautomerism with its corresponding imine form. A study on the related compound Methyl 3-amino-2-butenoate has shown the presence of intramolecular hydrogen bonding. nih.gov Variable temperature NMR experiments could be employed to study the kinetics of this process. Changes in the chemical shifts and line shapes of the NMR signals with temperature can provide information about the energy barriers and populations of the different conformational or tautomeric states.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₅H₈FNO₂), the expected exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition.

Table 2: Predicted HRMS Data for this compound

| Formula | Ion Type | Calculated Exact Mass (m/z) |

| C₅H₈FNO₂ | [M+H]⁺ | 134.0617 |

| C₅H₈FNO₂ | [M+Na]⁺ | 156.0436 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a particular mass-to-charge ratio and inducing its fragmentation to produce product ions. nih.govunito.itlcms.cznih.gov The analysis of these fragmentation patterns provides valuable information about the molecular structure.

For the protonated molecule of this compound, [M+H]⁺, characteristic fragmentation pathways could be predicted. For instance, the loss of small neutral molecules such as methanol (B129727) (CH₃OH) from the ester group or the loss of hydrogen fluoride (B91410) (HF) are plausible fragmentation pathways. The fragmentation of related amino acid derivatives often involves losses of water, carbon monoxide, and other small molecules. nih.govunito.it By carefully analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity and identifying volatile impurities in chemical compounds. For amino acid derivatives like this compound, GC-MS analysis typically requires a derivatization step. mdpi.com This chemical modification is necessary to increase the volatility and thermal stability of the analyte, making it suitable for gas chromatographic separation. mdpi.comnih.gov

The process involves converting the polar functional groups (amine and potentially carboxyl groups if hydrolyzed) into less polar, more volatile derivatives. mdpi.com Common derivatization reagents include alkyl chloroformates or silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govnih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its components' boiling points and interactions with the capillary column. Each separated component then enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This allows for the confident identification of the main compound by its characteristic retention time and mass spectrum, while also enabling the detection and identification of any co-eluting volatile impurities, even at trace levels.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations within a compound. up.ac.zamt.com These techniques are instrumental in identifying functional groups and analyzing intermolecular and intramolecular interactions, such as hydrogen bonding. up.ac.zanih.gov The analysis of this compound would rely on identifying the characteristic vibrational modes associated with its core functional moieties.

Detailed vibrational studies on the analogous compound, Methyl 3-amino-2-butenoate (MAB), offer significant insight into the expected spectral features. nih.govresearchgate.net The introduction of a fluorine atom is expected to introduce a characteristic C-F stretching vibration and induce shifts in the bands of neighboring groups.

Amine (NH₂) Group: The N-H stretching vibrations are typically observed as two distinct bands in the 3300-3500 cm⁻¹ region for a primary amine. The NH₂ scissoring (bending) mode is expected around 1600-1650 cm⁻¹.

Ester (COOCH₃) Group: The most prominent feature of the ester group is the strong C=O stretching band, typically found in the 1700-1750 cm⁻¹ range. However, in conjugated systems like this, and particularly when involved in intramolecular hydrogen bonding, this band can shift to a lower wavenumber, as seen in MAB where it appears around 1668 cm⁻¹ in the solid state. nih.gov The C-O stretching vibrations of the ester appear in the 1000-1300 cm⁻¹ region.

Fluoroalkene (C=C-F) Moiety: The C=C double bond stretch in conjugated alkenes typically appears in the 1600-1650 cm⁻¹ region. The key feature for the fluorinated compound would be the C-F stretching vibration. Carbon-fluorine single bond stretches are known to be strong and typically appear in the 1000-1400 cm⁻¹ range in the IR spectrum. The exact position depends on the molecular environment.

The following table summarizes the key experimental vibrational frequencies observed for the non-fluorinated analog, Methyl 3-amino-2-butenoate, which serve as a baseline for interpreting the spectra of its fluorinated derivative. nih.gov

| Vibrational Mode | Functional Group | Observed Wavenumber (cm⁻¹) (Solid State) | Technique |

| Asymmetric NH₂ Stretch | Amine | 3421 | IR |

| Symmetric NH₂ Stretch | Amine | 3305 | IR |

| C=O Stretch | Ester | 1668 | IR |

| NH₂ Scissoring | Amine | 1626 | IR |

| C=C Stretch | Alkene | 1583 | Raman |

| Asymmetric CH₃ Bending | Methyl | 1450 | IR |

| Symmetric CH₃ Bending | Methyl | 1368 | IR |

| C-O Stretch | Ester | 1284 | IR |

This interactive table is based on data for Methyl 3-amino-2-butenoate.

Vibrational spectroscopy is highly sensitive to molecular conformation and hydrogen bonding. up.ac.za In studies of Methyl 3-amino-2-butenoate, it was determined that the molecule is engaged in a strong intramolecular hydrogen bond between one of the amine hydrogens and the carbonyl oxygen of the ester group. nih.govresearchgate.net This interaction forms a stable six-membered ring system, a feature that significantly lowers the C=O stretching frequency. nih.gov

Furthermore, analysis of the IR spectra in different phases reveals additional insights. In dilute solutions, the primary interaction is the intramolecular hydrogen bond. However, in the solid state, a broadening and shifting of the N-H stretching bands indicate the presence of additional intermolecular hydrogen bonds, linking the molecules together. nih.govresearchgate.net The presence of a fluorine atom in this compound could potentially influence the strength and nature of these hydrogen bonds due to its high electronegativity.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal data on molecular conformation, bond lengths, bond angles, and the packing of molecules within the crystal lattice. nih.govresearchgate.net

The crystal structure of Methyl 3-amino-but-2-enoate has been determined, revealing key structural details that are likely to be preserved in its fluorinated derivative. nih.govresearchgate.net The molecule is nearly planar, a conformation stabilized by electron delocalization across the C=C double bond and the amine and ester groups. nih.gov

The crystal packing is characterized by the arrangement of these planar molecules into ordered layers. The following table presents the crystallographic data for Methyl 3-amino-but-2-enoate. researchgate.net

| Parameter | Value |

| Chemical Formula | C₅H₉NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3020 (12) |

| b (Å) | 9.7232 (14) |

| c (Å) | 7.665 (1) |

| β (°) | 97.855 (13) |

| Volume (ų) | 612.93 (15) |

| Z (molecules/unit cell) | 4 |

This interactive table is based on data for Methyl 3-amino-but-2-enoate.

The solid-state structure of Methyl 3-amino-but-2-enoate is heavily influenced by a network of hydrogen bonds. nih.govresearchgate.net

Intramolecular Hydrogen Bonding: As suggested by vibrational spectroscopy, there is a strong intramolecular N-H···O hydrogen bond. This interaction locks the molecule into a planar conformation and forms a stable pseudo-aromatic S(6) ring motif. nih.govresearchgate.net

Intermolecular Hydrogen Bonding: In the crystal, molecules are linked by intermolecular N-H···O hydrogen bonds involving the second amine hydrogen and the carbonyl oxygen of a neighboring molecule. These interactions connect the molecules into C(6) chains that propagate along the b-axis of the crystal. nih.gov

These hydrogen bonding networks are crucial for stabilizing the crystal structure. researchgate.net The introduction of a fluorine atom could lead to additional, weaker C-H···F or other non-covalent interactions, potentially altering the crystal packing arrangement observed in the non-fluorinated analog.

No Published Computational Studies Found for this compound

Despite a comprehensive search for computational and theoretical investigations, no specific published research dedicated to the chemical compound this compound could be located.

Extensive queries aimed at uncovering data on this particular molecule across various scientific databases and scholarly articles have not yielded any specific studies. As a result, the creation of a detailed article focusing on its computational and theoretical properties, as per the requested outline, cannot be fulfilled at this time.

The required analysis, including Density Functional Theory (DFT) for geometry optimization, ab initio methods for high-accuracy energy calculations, Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (FMO) analysis, appears not to have been a subject of published research for this compound. Consequently, the specific data points needed to populate the requested sections and subsections, such as HOMO-LUMO energy gaps and Fukui functions, are not available in the scientific literature for this compound.

While computational studies have been conducted on structurally similar molecules, the strict focus of the requested article on this compound prevents the extrapolation of data from these related compounds. Such an approach would not meet the required standards of scientific accuracy for an article dedicated solely to the specified molecule.

Therefore, until such research is conducted and published, a thorough and informative article based on detailed research findings for the computational and theoretical investigations of this compound cannot be generated.

Table of Mentioned Compounds

Computational and Theoretical Investigations of Methyl 3 Amino 4 Fluoro 2 Butenoate

Reaction Mechanism Modeling and Transition State Localization

The study of reaction mechanisms involving Methyl 3-amino-4-fluoro-2-butenoate, for instance, in its synthesis or subsequent transformations, would heavily rely on quantum chemical calculations to map out the potential energy surface (PES). These calculations are fundamental to understanding the intricate details of bond-forming and bond-breaking processes.

A critical aspect of modeling a chemical reaction is the identification and characterization of its transition state (TS), which represents the highest energy point along the reaction path. mit.edubath.ac.uk For a reaction involving this compound, computational methods like the Nudged Elastic Band (NEB) or more advanced algorithms would be used to locate the TS structure connecting reactants and products. ims.ac.jpsciencedaily.com Once a transition state is located, it is characterized by frequency analysis, where a single imaginary frequency confirms it as a true saddle point on the potential energy surface. researchgate.net

Following the localization of the transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed. numberanalytics.comnumberanalytics.comgithub.io An IRC path is the minimum energy path connecting the transition state to the reactants and products, thus confirming that the identified TS indeed connects the desired chemical species. researchgate.net This analysis provides a detailed picture of the geometric changes the molecule undergoes throughout the reaction. For example, in a hypothetical isomerization reaction, the IRC would illustrate the evolution of bond lengths and angles from the reactant to the product through the transition state.

Illustrative IRC Pathway Data for a Hypothetical Isomerization:

| IRC Step | Reaction Coordinate (amu1/2·bohr) | Relative Energy (kcal/mol) | C2-C3 Bond Length (Å) | C3-N Bond Length (Å) |

| -5 | -1.0 | 2.5 | 1.35 | 1.40 |

| -2 | -0.4 | 8.0 | 1.38 | 1.37 |

| 0 | 0.0 | 15.0 (TS) | 1.42 | 1.34 |

| 2 | 0.4 | 7.5 | 1.45 | 1.32 |

| 5 | 1.0 | 1.0 | 1.48 | 1.30 |

This table represents a hypothetical reaction pathway and is for illustrative purposes only.

The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. fossee.in This value can be directly obtained from the potential energy surface calculated using quantum chemical methods. By computing the energies of the reactant(s) and the transition state, the activation energy can be determined with a high degree of accuracy, especially when using high-level theoretical methods. thoughtco.com

Once the activation energy is known, the reaction rate constant (k) can be estimated using Transition State Theory (TST). fossee.in The Arrhenius equation, k = A * exp(-Ea/RT), provides a direct link between the activation energy and the rate constant. masterorganicchemistry.com More sophisticated approaches can also be employed to account for quantum mechanical effects like tunneling, which can be significant in reactions involving the transfer of light atoms such as hydrogen. Machine learning models are also emerging as powerful tools for the prediction of reaction rate constants. acs.org The rate constants for various organic reactions can be estimated using Structure-Activity Relationship (SAR) methods. mdpi.comresearchgate.net

Illustrative Calculated Kinetic Data:

| Reaction Parameter | Calculated Value |

| Activation Energy (Ea) | 22.5 kcal/mol |

| Pre-exponential Factor (A) | 3.2 x 1012 s-1 |

| Rate Constant (k) at 298 K | 1.5 x 10-4 s-1 |

This table contains hypothetical data for illustrative purposes.

Prediction of Spectroscopic Properties from Theoretical Models

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, which are invaluable for the structural elucidation of molecules like this compound.

Density Functional Theory (DFT) has become a standard method for the calculation of Nuclear Magnetic Resonance (NMR) parameters. youtube.com By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts of this compound with considerable accuracy. nih.govnih.gov The accuracy of these predictions is often high enough to distinguish between different isomers or conformers of a molecule. For fluorinated compounds, the prediction of ¹⁹F NMR chemical shifts is particularly useful. nih.govrsc.org DFT calculations can also predict scalar coupling constants (J-couplings), providing further insight into the molecular structure and connectivity.

Illustrative Predicted ¹³C and ¹⁹F NMR Chemical Shifts (in ppm) relative to a standard:

| Atom | Predicted Chemical Shift (ppm) |

| C1 (carbonyl) | 168.2 |

| C2 | 95.8 |

| C3 | 155.4 |

| C4 | 85.1 (JC-F = 170 Hz) |

| OCH₃ | 51.5 |

| ¹⁹F | -130.3 |

This table presents hypothetical NMR data for illustrative purposes. Chemical shifts are relative to TMS for ¹³C and CFCl₃ for ¹⁹F.

The infrared (IR) and Raman spectra of this compound can be simulated using DFT calculations. nih.govresearchgate.net A frequency calculation on the optimized geometry of the molecule yields the vibrational modes and their corresponding frequencies. nih.gov These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. nih.gov The calculations also provide the IR intensities and Raman activities for each vibrational mode, allowing for the generation of a complete theoretical spectrum. aps.org This is particularly useful for assigning the peaks in an experimental spectrum to specific molecular vibrations. nih.gov

Illustrative Predicted Vibrational Frequencies and Intensities:

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| N-H stretch | 3450 | 50 | 15 |

| C=O stretch | 1710 | 250 | 5 |

| C=C stretch | 1640 | 180 | 30 |

| C-F stretch | 1100 | 200 | 2 |

This table contains hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

This compound is a flexible molecule with several rotatable bonds. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational space of such molecules. nih.govscielo.br By simulating the motion of the atoms over time, MD can identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are crucial for understanding the influence of the solvent on the structure and dynamics of the molecule. aip.orgresearchgate.net The solvent can have a significant impact on the conformational preferences of a molecule through specific interactions like hydrogen bonding or through bulk electrostatic effects. scielo.braip.org MD simulations can explicitly model the solvent molecules, providing a detailed picture of the solute-solvent interactions and their effect on the conformational equilibrium. researchgate.net For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. The study of solvent effects is critical for understanding the behavior of this compound in a realistic chemical environment.

Applications of Methyl 3 Amino 4 Fluoro 2 Butenoate As a Versatile Synthetic Building Block

Precursor to Diverse Fluorinated Heterocyclic Compounds

The inherent reactivity of methyl 3-amino-4-fluoro-2-butenoate makes it an ideal starting material for the synthesis of various fluorinated heterocyclic systems. The presence of both nucleophilic and electrophilic centers, along with the influence of the fluorine atom, facilitates a range of cyclization reactions.

Synthesis of Fluorine-Containing Pyrroles, Pyridines, and Quinolines

The β-enamino ester functionality within this compound is a key structural motif for the construction of several important classes of nitrogen-containing heterocycles.

Pyrroles: The Paal-Knorr synthesis, a classic method for preparing pyrroles, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.orgrgmcet.edu.in While direct synthesis from this compound is not explicitly detailed, its structural similarity to key intermediates suggests its potential as a precursor. For instance, related fluorinated β-nitrostyrenes have been used in the synthesis of monofluorinated pyrrole (B145914) derivatives. nih.gov The general Paal-Knorr reaction is typically conducted under neutral or weakly acidic conditions to avoid the formation of furan (B31954) byproducts. organic-chemistry.org

Pyridines: The synthesis of fluorinated pyridine (B92270) derivatives can be achieved through various strategies. While a direct route from this compound is not prominently described, related fluorinated building blocks are instrumental. For example, fluorinated β-alkoxyenones react with compounds containing active methylene (B1212753) groups to form pyridones. enamine.net Furthermore, the one-carbon ring expansion of pyrroles using dibromofluoromethane (B117605) provides a straightforward route to 3-fluorinated pyridines. nih.gov The synthesis of trifluoromethylpyridines (TFMPs) is also of significant interest, with methods including the construction of the pyridine ring from trifluoromethyl-containing building blocks. researchgate.net

Quinolines: The synthesis of fluorinated quinolines can be approached through established methods like the Conrad-Limpach and Gould-Jacobs reactions. researchgate.netwikipedia.org The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines. wikipedia.org The Gould-Jacobs reaction provides a pathway to fluoro-4-hydroxyquinoline-3-carboxylic acids, which are important intermediates for various applications. researchgate.net The use of high-boiling point solvents is often necessary for the thermal cyclization step in the Conrad-Limpach synthesis to achieve good yields. nih.gov A notable related synthesis involves the reaction of fluoroalkyl amino reagents (FARs) with N-aryl fluoroketimines to produce 2,4-bis(fluoroalkyl)-substituted quinoline (B57606) derivatives. nih.gov Additionally, a direct C-H fluorination of quinolines has been developed, offering another avenue to these valuable compounds. acs.org

Table 1: Synthesis of Fluorine-Containing Pyrroles, Pyridines, and Quinolines

| Heterocycle | Synthetic Method | Key Features |

|---|---|---|

| Pyrroles | Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl with an amine. organic-chemistry.orgrgmcet.edu.in |

| Pyridines | From Fluorinated β-Alkoxyenones | Reaction with active methylene compounds. enamine.net |

| Pyridines | Ring Expansion of Pyrroles | Utilizes dibromofluoromethane. nih.gov |

| Quinolines | Conrad-Limpach Synthesis | Condensation of anilines with β-ketoesters. wikipedia.org |

| Quinolines | Gould-Jacobs Reaction | Leads to fluoro-4-hydroxyquinoline-3-carboxylic acids. researchgate.net |

Formation of Fluorinated Pyrazoles, Isoxazoles, and other Azoles

This compound and structurally similar compounds are valuable precursors for the synthesis of five-membered heterocyclic rings containing two or more heteroatoms, such as pyrazoles and isoxazoles.

The synthesis of fluorinated pyrazoles is of considerable interest due to their prevalence in medicinal chemistry. enamine.net One common approach involves the condensation of fluorinated 1,3-dicarbonyl equivalents with hydrazines. wikipedia.org For instance, α-fluoro-β-ketoesters, which can be prepared from fluoroalkyl amino reagents, react with hydrazine (B178648) to yield monofluorinated pyrazoles. nih.gov Another strategy involves the monofluorination of β-methylthio-β-enaminoketones followed by condensation with various hydrazines to afford 3-amino-4-fluoropyrazoles. enamine.net The use of fluorinated azines and their reaction with activated fluoroalkyl amino reagents also leads to the formation of 3,5-bis(fluoroalkyl)pyrazoles. nih.gov

Fluorinated isoxazoles can be synthesized through methods such as the cycloaddition of nitrile oxides with alkenes or the condensation of diketones with hydroxylamine. nih.gov While there are limited reports on the synthesis of 4-fluorinated isoxazolines, some methods have been developed for the construction of a quaternary carbon center at the C5 position. nih.gov

Construction of Fused Heterocyclic Systems (e.g., oxindoles)

The reactivity of the enamine functionality in this compound also lends itself to the construction of more complex, fused heterocyclic systems.

A significant application is in the synthesis of 3-fluoro-2-oxindoles. These compounds can be prepared by the fluorination of 3-acetyl-2-oxindoles, followed by a base-promoted deacylative alkylation to introduce various substituents at the 3-position. youtube.com This methodology provides a route to 3-alkylated-3-fluoro-2-oxindoles, which are otherwise challenging to synthesize. youtube.com Asymmetric synthesis of 3-fluoro-3-substituted oxindoles has also gained considerable attention. acs.org

Furthermore, fused systems like furo[2,3-b]pyrroles can be synthesized. For example, methyl 6H-furo[2,3-b]pyrrole-5-carboxylate can be prepared via thermolysis of the corresponding methyl 2-azido-3-(3-furyl)propenoate. mdpi.com

Scaffold for Novel Fluorine-Containing Organic Molecules with Tuned Properties

Beyond its use in forming heterocyclic rings, this compound serves as a fundamental building block for a variety of fluorine-containing organic molecules with specific, tunable properties for applications in medicinal chemistry and material science.

Development of Fluorinated Amino Acid and Peptide Analogs (excluding biological activity)

The incorporation of fluorine into amino acids and peptides can significantly alter their properties. nih.gov this compound is a precursor for the synthesis of β-amino acids. Fluorinated β-amino acid enantiomers have been synthesized through the lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts. flinders.edu.au The synthesis of β-amino-α-fluoro esters can be achieved stereoselectively through the tandem conjugate addition of a chiral lithium amide followed by fluorination. researchgate.net

The synthesis of α-fluoroalkyl-α-amino acids is another area of interest, with strategies involving both nucleophilic and electrophilic fluorination methods. documentsdelivered.com The development of radiolabeled fluorinated amino acids, such as 2-amino-4-[18F]fluoro-2-methylbutanoic acid (FAMB), has also been reported.

Preparation of Fluorinated Small Molecules for Material Science (e.g., liquid crystals, polymers, dyes)

The introduction of fluorine into small organic molecules can impart desirable properties for material science applications.

Liquid Crystals: Fluorinated compounds are used to develop liquid crystals with low viscosity, which are suitable for applications such as liquid-crystal displays (LCDs). The trifluoromethyl group, being a strong electron-attracting and bulky group, can influence the mesomorphic properties of these materials.

Polymers: Fluorinated polyurethanes are a class of functional materials that combine the properties of fluoropolymers and polyurethanes, exhibiting high thermal stability and excellent chemical resistance. These can be synthesized using fluorinated diols as chain extenders or by incorporating fluorinated monomers.

Dyes: The incorporation of fluorine into dye molecules can modify their photophysical properties. For example, fluorinated BODIPY dyes have been synthesized, where the fluorine atoms can be introduced at various positions on the dye scaffold. Similarly, fluorinated rhodamine-based dyes have been developed, where fluorine substituents can influence the equilibrium between the lactone and fluorescent forms of the dye. Fluorinated merophosphinine and phosphinine dyes have also been synthesized and their UV-visible light absorption properties evaluated.

Table 2: Applications in Material Science

| Material Type | Key Features of Fluorination | Example Compounds/Systems |

|---|---|---|

| Liquid Crystals | Low viscosity, altered mesomorphic properties. | (E)-4-(alkyloxy)-N-{(trifluoromethyl)benzylidene}aniline derivatives. |

| Polymers | High thermal stability, chemical resistance. | Fluorinated polyurethanes. |

Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

The unique electronic and steric properties of fluorinated compounds make them attractive candidates for roles in asymmetric synthesis. A molecule like this compound, which combines a reactive enamine system with a stereodirecting fluorine atom, could theoretically be developed into a valuable chiral precursor.

Design and Synthesis of Chiral Derivatives for Enantioselective Transformations

The development of chiral derivatives from a precursor like this compound would be a critical first step. The primary amino group serves as a key handle for introducing chirality. This could be achieved by reacting the amine with a chiral reagent, such as a derivative of a natural amino acid like L-proline, to form a chiral ligand. nih.gov The synthesis of tailor-made amino acids often employs chiral Ni(II) complexes of Schiff bases, a strategy that could be adapted for fluorinated substrates. nih.gov

General strategies for preparing chiral fluorine-containing building blocks often rely on classical transformations of organofluorine chemistry, though chemoenzymatic synthesis and nucleophilic additions to chiral fluoroalkyl-substituted sulfinimides are also noted methods. tandfonline.com The goal is to create a new molecule where the spatial arrangement of atoms is precisely controlled, which is essential for enantioselective reactions.

Application in Asymmetric Catalysis (e.g., asymmetric hydrogenation, Diels-Alder reactions)

Once a chiral ligand is synthesized from the parent compound, it could be complexed with a transition metal (e.g., palladium, rhodium, iridium) to form an asymmetric catalyst. Such catalysts are pivotal for reactions where the creation of a specific stereoisomer is desired.

Asymmetric Hydrogenation: In asymmetric hydrogenation, a chiral catalyst would guide the addition of hydrogen atoms across the double bond of a prochiral substrate, leading to a product with high enantiomeric excess. The fluorine atom and the ester group in the ligand backbone would influence the electronic environment of the metal center and the steric interactions within the catalytic pocket, thereby controlling the stereochemical outcome.

Asymmetric Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for constructing six-membered rings. mdpi.com Using a chiral Lewis acid catalyst derived from a this compound-based ligand could promote the cycloaddition between a diene and a dienophile with high enantioselectivity and diastereoselectivity. nih.gov The catalyst activates the dienophile and organizes the transition state to favor the formation of one enantiomer over the other. nih.gov Bifunctional organic catalysts, which can activate both the diene and dienophile, have also been successfully used in asymmetric Diels-Alder reactions. nih.gov

Integration into Multi-Component Reactions (MCRs) for Complex Molecule Assembly

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating portions of all starting materials. bas.bg The enamine and ester functionalities of this compound make it a hypothetical candidate for such reactions.

One-Pot Synthesis of Diversified Chemical Libraries

MCRs are exceptionally suited for generating large libraries of structurally diverse compounds for drug discovery and high-throughput screening. nih.gov By systematically varying the other components in a reaction with this compound, a vast number of unique fluorinated molecules could be synthesized rapidly. The primary amine could act as one of the core components in well-known MCRs, leading to a library of complex molecules, each bearing the distinct fluoro-butenoate scaffold. This approach accelerates the discovery of new bioactive compounds by streamlining the synthetic process. nih.gov

Expanding the Scope of Established MCRs (e.g., Ugi, Passerini)

The integration of novel building blocks is crucial for expanding the utility of established MCRs.

Ugi Reaction: The Ugi four-component reaction typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov this compound could serve as the amine component. The presence of the fluorinated vinyl group would introduce unique structural and electronic features into the resulting peptide-like products, potentially influencing their conformation and biological activity. The reaction is favored in polar protic solvents like methanol (B129727). bas.bg

Passerini Reaction: The Passerini three-component reaction combines a carboxylic acid, an isocyanide, and an aldehyde or ketone to form an α-acyloxy carboxamide. nih.gov While the primary amine of this compound is not a direct component, derivatives of the compound could potentially participate in variations of this reaction, thereby expanding its scope to include fluorinated synthons.

Contributions to Advanced Materials Chemistry

Fluorinated compounds are increasingly used in materials science due to their unique properties, including high thermal stability, chemical resistance, and low surface energy. While specific applications for this compound in this field are not documented, its structure suggests potential. The presence of both a polymerizable double bond and functional groups (amine, ester) could allow it to be used as a monomer or cross-linking agent in the synthesis of advanced polymers. These fluorinated polymers might exhibit desirable properties such as hydrophobicity, oleophobicity, and specialized optical or electronic characteristics.

Monomer or Intermediate for Functional Fluoropolymers

This compound is a promising candidate as a monomer or an intermediate in the synthesis of functional fluoropolymers. The incorporation of fluorine into polymers is a well-established strategy to enhance their properties for specialized applications. The field of fluorinated poly(β-amino ester)s (FPBAEs), for instance, has seen significant development, particularly for biomedical applications like gene delivery. nih.gov

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Co-monomer | Potential Polymer Structure | Anticipated Properties |

| Michael Addition | Diacrylate (e.g., 1,4-butanediol (B3395766) diacrylate) | Poly(β-amino ester) with pendant fluoroalkyl groups | Enhanced hydrophobicity, thermal stability, and biocompatibility. |

| Polyamidation | Diacid chloride | Polyamide with fluoro-substituted side chains | High-performance characteristics, such as chemical resistance and low surface energy. |

Research into fluorinated poly(β-amino ester)s has demonstrated their potential as safe and efficient non-viral vectors for gene therapy. nih.gov The presence of fluorine has been shown to significantly improve transfection efficacy compared to their non-fluorinated counterparts. nih.gov This is often attributed to the unique properties that fluorine imparts, such as increased hydrophobicity which can facilitate cell membrane penetration. Therefore, polymers derived from this compound could exhibit similar or enhanced bio-related functionalities.

Furthermore, the ester group in the polymer backbone, derived from the butenoate structure, can introduce biodegradability, a crucial feature for transient applications in medicine and environmental science. nih.gov The controlled degradation of the polymer can be designed to occur over a specific timeframe, allowing for the release of encapsulated agents or the safe elimination of the polymer from a biological system.

Components in Optoelectronic or Responsive Materials

The conjugated enamine-ester system within this compound suggests its potential utility in the development of optoelectronic and responsive materials. Molecules with extended π-systems and donor-acceptor character are known to exhibit interesting photophysical properties. The amino group acts as an electron donor, while the ester group and the fluorine atom act as electron-withdrawing groups, creating a push-pull electronic structure.

This intrinsic electronic asymmetry can lead to a significant dipole moment and non-linear optical (NLO) properties in molecules. When incorporated into a larger polymeric or crystalline structure, these molecular properties can translate into macroscopic effects, making them suitable for applications in devices that modulate light.

Table 2: Potential Applications in Optoelectronic and Responsive Materials

| Material Type | Key Feature of this compound | Potential Application |

| Non-Linear Optical (NLO) Materials | Push-pull electronic structure (amino-ester/fluorine) | Second-harmonic generation, electro-optic modulators. |

| Photochromic Materials | Isomerization potential of the C=C double bond | Optical data storage, smart windows. |

| Chemoresponsive Sensors | Reactivity of the enamine system with analytes | Detection of specific chemical species through colorimetric or fluorometric changes. |

While direct research on the optoelectronic properties of this compound is not extensively documented, studies on structurally similar β-enaminoesters have shown interesting photoluminescence behaviors. researchgate.net The incorporation of a fluorine atom can further modulate these properties by altering the electron density distribution within the molecule and influencing intermolecular interactions in the solid state.

Moreover, the double bond in the butenoate backbone allows for potential E/Z isomerization, which can be triggered by external stimuli such as light or heat. This photo- or thermo-responsive behavior is the basis for photochromic and thermochromic materials. Polymers or molecular switches incorporating the this compound unit could therefore be designed to exhibit reversible changes in their optical properties, opening up possibilities for applications in smart materials and sensors.

Future Perspectives and Emerging Research Directions for Methyl 3 Amino 4 Fluoro 2 Butenoate Chemistry

Sustainable and Green Synthesis Methodologies

The synthesis of highly functionalized molecules like Methyl 3-amino-4-fluoro-2-butenoate traditionally relies on multi-step processes that can be resource-intensive. Future research will prioritize the development of greener alternatives that minimize waste, reduce energy consumption, and avoid hazardous reagents.

The pursuit of catalyst-free and biocatalytic methods represents a significant step towards sustainable chemical manufacturing. For the synthesis of this compound, these approaches could offer high selectivity and mild reaction conditions.

Catalyst-Free Synthesis: Research into the catalyst- and solvent-free synthesis of β-enaminones has demonstrated that the reaction of β-dicarbonyl compounds with amines can proceed efficiently at elevated temperatures. ajgreenchem.com This principle could be extended to the synthesis of this compound, potentially from a fluorinated β-ketoester and an ammonia (B1221849) source, thereby simplifying the process and eliminating catalyst-related costs and waste. ajgreenchem.com

Biocatalytic Approaches: Biocatalysis has emerged as a powerful tool for sustainable synthesis. rug.nl Enzymes such as lipases have been successfully used for the aminolysis of esters to form amides. researchgate.net A potential biocatalytic route to this compound could involve the enzyme-mediated reaction of a suitable fluorinated ketoester. Furthermore, the development of specific enzymes, perhaps through directed evolution, could enable the direct and highly selective synthesis of this and other fluorinated β-amino acids and their derivatives. rug.nlnih.gov

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and potential for scalability. chemistryviews.org The application of flow chemistry to the synthesis of fluorinated amino acids has already been demonstrated, showcasing its ability to handle unstable intermediates and improve reaction efficiency. chemistryviews.org A continuous flow process for this compound could involve pumping a fluorinated β-ketoester and an amine through a heated reactor, potentially packed with a solid catalyst, to achieve rapid and efficient conversion. This approach would be particularly beneficial for large-scale production, making the compound more accessible for further research and application. rsc.org

Minimizing or eliminating the use of conventional organic solvents is a cornerstone of green chemistry.

Solvent-Free Conditions: As demonstrated for other β-enaminones, the synthesis of this compound could be achieved under solvent-free conditions by heating a mixture of the requisite β-dicarbonyl compound and amine. ajgreenchem.comresearchgate.net This approach not only reduces environmental impact but also simplifies product isolation. researchgate.net

Alternative Solvents: The use of greener solvents, such as water or bio-derived solvents, is another promising avenue. While the solubility of reactants might be a challenge, the development of appropriate catalytic systems or phase-transfer agents could facilitate the reaction in these environmentally benign media.

Table 1: Comparison of Potential Green Synthesis Methodologies

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Biocatalysis | High selectivity, mild conditions, reduced waste. | Discovery or engineering of suitable enzymes. |

| Catalyst-Free | Process simplification, cost reduction, no catalyst contamination. | May require higher temperatures or longer reaction times. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | Initial setup costs, potential for clogging with solids. |

| Solvent-Free | Reduced solvent waste, simplified workup, potential for higher reaction rates. | Ensuring adequate mixing of solid or viscous reactants. |

Exploration of Novel Reactivity Pathways

The functional group combination in this compound, particularly the C-F bond, offers opportunities for novel chemical transformations. Future research will likely focus on activating and functionalizing this molecule in innovative ways to access a wider range of complex fluorinated compounds.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. acs.org Photoredox and electrocatalysis have emerged as powerful tools for activating these inert bonds under mild conditions. mdpi.comdigitellinc.comnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis can generate highly reactive radical intermediates capable of cleaving C-F bonds. mdpi.com This strategy could be applied to this compound to generate a carbon-centered radical at the 4-position. This radical could then be trapped by various coupling partners, enabling the introduction of new alkyl, aryl, or other functional groups. This approach would provide a versatile platform for the late-stage functionalization of the molecule. nih.govmdpi.com

Electrocatalysis: Electrosynthesis offers another sustainable approach to C-F bond activation, using electricity to drive chemical reactions. An electrochemical reduction of this compound could initiate C-F bond cleavage, leading to intermediates that can be further functionalized. This method avoids the use of chemical reductants and can often be performed with high selectivity.

While transition metals are powerful catalysts, their use can lead to product contamination and add to the cost and environmental impact of a process. Developing transition-metal-free methods for derivatization is therefore a key goal. tib.euresearchgate.net

C-F Bond Activation with Lewis Acids: Strong Lewis acids have been shown to activate C(sp³)–F bonds by abstracting the fluoride (B91410) anion, generating a carbocationic intermediate. nih.gov This strategy could be applied to this compound to generate a cation at the 4-position, which could then react with a variety of nucleophiles. This would open up a new range of possible derivatives accessible without transition metals.

Functionalization via Enaminone Reactivity: The enaminone moiety itself is a versatile functional group. Transition-metal-free methods for the annulation and C-N bond cleavage of enaminones are being developed to create diverse heterocyclic structures. rsc.org Applying these strategies to this compound could lead to the synthesis of novel, highly complex fluorinated heterocycles. For instance, a metal-free transamidation could be explored to modify the amino group. nih.gov

Table 2: Emerging Reactivity Pathways for Derivatization

| Pathway | Activating Principle | Potential Products |

|---|---|---|

| Photoredox Catalysis | Single-electron transfer to C-F bond generating a radical. | C4-alkylated/arylated butenoates. |

| Electrocatalysis | Electrochemical reduction to cleave the C-F bond. | C4-functionalized butenoates. |

| Lewis Acid Catalysis | Fluoride abstraction to form a carbocation. | C4-nucleophilic substitution products. |

| Enaminone Chemistry | C-N bond cleavage or annulation reactions. | Complex fluorinated heterocyclic compounds. |

Advanced Material Science Applications Beyond Current Scope

The unique structural features of this compound, namely the presence of a fluorine atom, a polymerizable α,β-unsaturated ester moiety, and a reactive amino group, position it as a promising candidate for the development of advanced materials with novel properties. While its current applications are still emerging, its constituent functionalities suggest several forward-looking research directions in material science.

One promising avenue lies in the development of covalent adaptable networks (CANs) . β-Amino esters, the class of compounds to which this compound belongs, have been investigated as building blocks for these dynamic materials. nih.gov CANs possess dynamic covalent bonds that can undergo reversible breaking and reformation, allowing the material to be reprocessed, repaired, or recycled. Research has shown that networks based on β-amino esters can be reprocessed multiple times at elevated temperatures while maintaining their material properties. nih.gov The introduction of a fluorine atom, as in this compound, could impart desirable properties such as thermal stability, chemical resistance, and low surface energy to these adaptable networks.